molecular formula C34H25N3 B13132514 N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine CAS No. 917897-57-5

N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine

Cat. No.: B13132514
CAS No.: 917897-57-5
M. Wt: 475.6 g/mol
InChI Key: DBKZDPUDMXPNKA-UHFFFAOYSA-N
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Description

N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine is a nitrogen-containing heterocyclic compound featuring a central bipyridine core substituted with two [1,1'-biphenyl]-4-yl groups at the amine positions. Similar compounds, such as those in and , highlight the role of aryl substituents in modulating electronic properties and bioactivity.

Properties

CAS No.

917897-57-5

Molecular Formula

C34H25N3

Molecular Weight

475.6 g/mol

IUPAC Name

N,N-bis(4-phenylphenyl)-6-pyridin-3-ylpyridin-3-amine

InChI

InChI=1S/C34H25N3/c1-3-8-26(9-4-1)28-13-17-31(18-14-28)37(32-19-15-29(16-20-32)27-10-5-2-6-11-27)33-21-22-34(36-25-33)30-12-7-23-35-24-30/h1-25H

InChI Key

DBKZDPUDMXPNKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CN=C(C=C5)C6=CN=CC=C6

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)

The most widely adopted method for synthesizing compounds like N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine involves palladium-catalyzed C-N bond formation between aryl halides and amines. This method is favored for its high regioselectivity, functional group tolerance, and good yields.

  • Reaction Scheme : Coupling of 4-bromobiphenyl derivatives with 2,3'-bipyridin-5-amine under Pd(0) catalysis.
  • Catalysts : Pd2(dba)3 or Pd(OAc)2 with phosphine ligands such as Xantphos or BIPHEP derivatives.
  • Bases : Sodium tert-butoxide (NaOtBu) or potassium phosphate (K3PO4).
  • Solvents : Toluene, dioxane, or dimethylformamide (DMF).
  • Conditions : Typically heated at 80–120 °C under inert atmosphere for 12–24 hours.

This approach leverages the oxidative addition of aryl bromides to Pd(0), followed by amine coordination and reductive elimination to form the C-N bond. The method offers excellent regioselectivity and yields up to 88% in related diarylamine syntheses.

Transition-Metal Catalyzed Hydroaminomethylation

An alternative preparation method involves hydroaminomethylation of alkenes with amines catalyzed by Rh or Ru complexes. Although less common for biphenyl-bipyridine amines, this method can provide access to complex amine structures with control over regio- and stereoselectivity.

  • Catalysts : Rhodium complexes such as [Rh(cod)Cl]2 with electron-poor phosphine ligands.
  • Reductants : Hydrogen gas or hydride donors like Et2Zn.
  • Advantages : Mild conditions, low catalyst loading, and tolerance to complex substrates.
  • Yields : High yields (up to 98%) and excellent selectivities reported in similar amine syntheses.

Multi-Step Synthesis via Intermediate Formation

The synthesis may also involve preparing intermediates such as substituted bipyridine derivatives or biphenyl amines, followed by coupling steps.

  • Step 1 : Synthesis of 2,3'-bipyridin-5-amine via nitration and reduction or direct amination.
  • Step 2 : Preparation of 4-bromobiphenyl or 4-aminobiphenyl derivatives.
  • Step 3 : Pd-catalyzed C-N coupling to form the final compound.

This stepwise approach allows for purification and characterization of intermediates, improving overall yield and product purity.

Experimental Data and Characterization

Though specific experimental procedures for this compound are scarce, analogous compounds have been synthesized and characterized as follows:

Parameter Example Data from Related Biphenyl-Bipyridine Amines
Catalyst Pd2(dba)3 with Xantphos or BIPHEP ligands
Base NaOtBu or K3PO4
Solvent Toluene, dioxane, or DMF
Reaction Temperature 80–120 °C
Reaction Time 12–24 hours
Yield 70–88% (isolated yield)
Purification Column chromatography or recrystallization
Characterization 1H NMR, 13C NMR, HRMS, melting point, elemental analysis

In related studies, 1H and 13C NMR spectra confirm the aromatic proton environments and amine substitution patterns, while high-resolution mass spectrometry (HRMS) verifies molecular mass.

Summary Table of Preparation Methods

Method Catalyst/System Conditions Advantages Limitations
Pd-Catalyzed Buchwald-Hartwig Amination Pd2(dba)3 or Pd(OAc)2 + phosphine ligands 80–120 °C, 12–24 h, inert atmosphere High regioselectivity, good yields Requires inert atmosphere, sensitive to moisture
Transition-Metal Hydroaminomethylation Rh or Ru complexes with phosphine ligands Mild temp, H2 or hydride donor Mild conditions, high selectivity More complex catalyst systems, less common for biphenyls
Multi-Step Intermediate Synthesis Various, including nitration/reduction Stepwise synthesis, purification of intermediates Better control over purity and yield Longer synthesis time, more steps

Research Findings and Notes

  • The Pd-catalyzed amination remains the gold standard for synthesizing diarylamines with biphenyl and bipyridine units due to its versatility and efficiency.
  • Ligand choice critically influences catalyst activity and selectivity; bulky, electron-rich phosphines improve yields and reduce side reactions.
  • Hydroaminomethylation offers an alternative route but is less frequently applied for this class of compounds due to substrate complexity.
  • Purification typically involves chromatographic techniques, with characterization confirming the integrity of the complex aromatic amine structure.
  • No direct synthesis protocols for this compound were found in standard chemical databases, but analogous compounds provide a reliable synthetic framework.

Chemical Reactions Analysis

Types of Reactions: N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine is used as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to study protein-ligand interactions and cellular imaging .

Medicine: Although not widely used in medicine, derivatives of this compound are explored for their potential therapeutic applications, including as anticancer agents and enzyme inhibitors .

Industry: In the industrial sector, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties .

Mechanism of Action

The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine involves its interaction with metal ions to form coordination complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The bipyridine core provides a stable binding site for metal ions, while the biphenyl substituents enhance the compound’s electronic properties .

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine Two [1,1'-biphenyl]-4-yl groups ~545 (estimated) Not reported Bipyridine core with extended π-system
N,5-Di(naphthalen-1-yl)-3-nitropyridin-2-amine (3q) Naphthalen-1-yl, nitro 422.45 268–270 Nitro group enhances electron deficiency; red powder
N-(4-Chlorophenyl)-5-(naphthalen-1-yl)-3-nitropyridin-2-amine (3p) 4-Chlorophenyl, naphthalen-1-yl, nitro 439.87 287 High melting point due to halogen substitution
N,N-Di([1,1'-biphenyl]-4-yl)-3'-(phenanthren-9-yl)-[1,1'-biphenyl]-4-amine Phenanthren-9-yl, biphenyl ~600 (estimated) Not reported Phenanthrene enhances rigidity and fluorescence
5-[1,1'-biphenyl]-4-yl-N-phenylthieno[2,3-d]pyrimidin-4-amine Biphenyl, thienopyrimidine 437.51 Not reported Thienopyrimidine core for optoelectronic applications

Key Observations :

  • Steric and Rigidity : Bulky substituents like phenanthrene () or naphthalene () improve thermal stability and reduce molecular flexibility, favoring applications in organic semiconductors .
  • Halogen Impact: Chlorine in 3p elevates melting points compared to non-halogenated analogs, likely due to enhanced intermolecular interactions .

Biological Activity

N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, neuroprotective effects, and its role in targeting specific proteins associated with neurodegenerative diseases.

  • Molecular Formula : C₃₃H₂₉N₃
  • Molecular Weight : 475.6 g/mol
  • LogP : 7.9
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 3
  • Rotatable Bond Count : 6

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, metal complexes derived from related ligands demonstrated lower minimum inhibitory concentration (MIC) values compared to their parent ligands, suggesting enhanced antimicrobial efficacy when coordinated with metal ions .

CompoundMetal IonMIC (µg/mL)
Ligand ACu(II)25
Ligand BNi(II)30
This compound-TBD

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. Studies have shown that compounds with similar structures can inhibit the aggregation of tau proteins and alpha-synuclein, which are crucial in the pathology of neurodegenerative disorders. For example, a related compound demonstrated significant inhibition of fibril formation in both tau isoform and alpha-synuclein in vitro using transmission electron microscopy (TEM) and thioflavin T (ThT) fluorescence assays .

Case Study: Inhibition of Protein Aggregation

In a study evaluating the effects of various compounds on protein aggregation:

  • Compound Tested : this compound
  • Assays Used : ThT fluorescence assay and TEM
  • Results : The compound effectively reduced the formation of fibrils associated with tau and alpha-synuclein at concentrations as low as 60 µM.

The proposed mechanism by which this compound exerts its effects involves:

  • Binding to Aggregated Proteins : The compound may bind to misfolded proteins, preventing their aggregation.
  • Inhibition of Cholinesterases : Similar compounds have shown potential as cholinesterase inhibitors, which are vital for maintaining acetylcholine levels in neurodegenerative conditions .

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